Friulimicin B

Description

Structure

2D Structure

Properties

Key on ui mechanism of action |

Friulimicin B, in the presence of calcium, forms a complex with a lipid carrier that acts in cell wall biosynthesis and which is not targeted by other antibiotics currently in use. Friulimicin B appears to block two essential pathways in the cell envelope and the complexes formed prevent the formation of a functional cell wall. |

|---|---|

CAS No. |

239802-15-4 |

Molecular Formula |

C59H94N14O19 |

Molecular Weight |

1303.5 g/mol |

IUPAC Name |

(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid |

InChI |

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |

InChI Key |

HVYFVLAUKMGKHL-USKUEUQVSA-N |

SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C |

Canonical SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Friulimicin B |

Origin of Product |

United States |

Ii. Structural Elucidation and Advanced Analysis of Friulimicin B

Macrocyclic Decapeptide Core Analysis

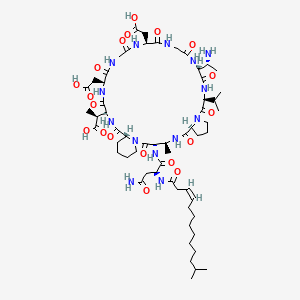

The core of Friulimicin B is a ten-membered cyclopeptide ring. nih.gov This cyclic structure is crucial for its function and is formed by a series of amino acid residues linked by peptide bonds.

Identification and Sequencing of Amino Acid Constituents

The peptide portion of this compound is composed of both common proteinogenic and unusual non-proteinogenic amino acids. The specific sequence of these amino acids is essential for the molecule's three-dimensional conformation and its interaction with its biological target. nih.govresearchgate.net The amino acid constituents of the macrocyclic core and the exocyclic residue are detailed below. nih.govresearchgate.netresearchgate.net

The decapeptide ring is linked to a lipid side chain through an exocyclic asparagine (Asn) residue. nih.govresearchgate.net The complete amino acid sequence is as follows: an exocyclic Asn is linked to a cyclic structure composed of Aspartic Acid (Asp), Glycine (B1666218) (Gly), Valine (Val), Proline (Pro), and several unusual amino acids. nih.govresearchgate.net

Table 1: Amino Acid Constituents of this compound

| Position | Amino Acid | Abbreviation | Type |

|---|---|---|---|

| Exocyclic | Asparagine | Asn | Proteinogenic |

| Ring | Aspartic Acid | Asp | Proteinogenic |

| Ring | Glycine | Gly | Proteinogenic |

| Ring | Valine | Val | Proteinogenic |

| Ring | Proline | Pro | Proteinogenic |

| Ring | Diaminobutyric Acid | Dab | Non-Proteinogenic |

| Ring | Pipecolinic Acid | Pip | Non-Proteinogenic |

| Ring | Methylaspartic Acid | Me-Asp | Non-Proteinogenic |

This table outlines the amino acid building blocks of this compound, distinguishing between the exocyclic and ring components and their classification as proteinogenic or non-proteinogenic.

Characterization of Non-Proteinogenic Amino Acids

A defining feature of this compound's structure is the presence of several non-proteinogenic amino acids within its peptide core. nih.govasm.org These unusual residues contribute significantly to the molecule's unique architecture and biological properties.

The structure of this compound includes D-pipecolinic acid (Pip), a cyclic non-proteinogenic amino acid. nih.govresearchgate.net Pipecolic acid is a known precursor in the biosynthesis of several other complex natural products. mdpi.com In the context of this compound, this residue contributes to the conformational rigidity of the peptide backbone.

Another unusual amino acid found in this compound is L-threo-β-methylaspartic acid (Me-Asp). asm.orgwikipedia.org This modified amino acid is synthesized from L-glutamate through a reaction catalyzed by the enzyme glutamate (B1630785) mutase. asm.org The presence of methylaspartate is a key characteristic of the friulimicin family of antibiotics. asm.org It is known that some naturally occurring derivatives of friulimicin contain aspartic acid in place of methylaspartic acid, which can affect the antibiotic's activity. asm.org

Pipecolinic Acid (Pip)

Lipid Tail Structural Characterization

Attached to the exocyclic asparagine of the decapeptide core is a branched-chain fatty acid. nih.govresearchgate.net This lipid tail is a crucial component for the antibiotic's mechanism of action, enabling it to interact with and insert into the bacterial cell membrane. d-nb.info For this compound, the lipid tail is specifically a (Z)-12-methyltridec-3-enoic acid, which is a C14 fatty acid. nih.govmdpi.com The presence of a double bond within the fatty acid chain introduces a kink in its structure, which may influence its insertion into the lipid bilayer of target bacteria. nih.gov The acyl residue is considered essential for the antibiotic activity of the molecule. univ-lille.fr

Elucidation of Branched Fatty Acid Composition

The fatty acid component of this compound is crucial for its antibiotic activity. microbiologyresearch.org Research has identified this lipid tail as a branched-chain fatty acid. nih.gov Specifically, the primary fatty acid found in this compound is (Z)-12-methyltridec-3-enoic acid. mdpi.com However, the fatty acid composition can vary, with chain lengths ranging from C13 to C15, and typically featuring iso or anteiso branching at their terminal ends. microbiologyresearch.orgnih.gov

Gene inactivation studies have been instrumental in understanding the biosynthesis of this fatty acid. The gene lipB, which encodes an acyl-CoA dehydrogenase homologue, was identified as being responsible for introducing the characteristic double bond in the acyl residue. microbiologyresearch.org When lipB was inactivated, a derivative of friulimicin was produced that contained a saturated fatty acid and exhibited lower antibiotic activity. microbiologyresearch.org This highlights the importance of the specific fatty acid structure to the biological function of this compound.

| Component | Description | Reference |

| Core Fatty Acid | (Z)-12-methyltridec-3-enoic acid | mdpi.com |

| Chain Length Variation | C13 to C15 | microbiologyresearch.org |

| Branching | iso or anteiso at the terminal end | nih.gov |

Investigation of Unsaturated Bond Stereochemistry (Δcis3)

A defining feature of the friulimicin fatty acid is the presence of a double bond at the Δ3 position with a cis (or Z) configuration. microbiologyresearch.orgnih.gov The introduction of this Δcis3 double bond is catalyzed by the enzyme LipB, an acyl-CoA dehydrogenase. microbiologyresearch.orgresearchgate.net The significance of this specific stereochemistry is underscored by the reduced biological activity of friulimicin derivatives that lack this feature. microbiologyresearch.org The determination of this cis-configuration was confirmed through a combination of mass spectrometric investigations and comprehensive 2-D NMR experiments. nih.gov This specific structural element is a key differentiator for the friulimicin and amphomycin families of antibiotics when compared to the laspartomycin/glycinocin family, which possesses a 2,3-unsaturated fatty acid with E geometry. nih.gov

Advanced Spectroscopic and Structural Methodologies

A suite of sophisticated analytical techniques has been essential in deciphering the complex structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy has been a cornerstone in the structural analysis of this compound. A variety of two-dimensional (2D) NMR experiments were employed to completely assign the NMR data for both this compound and the related compound, amphomycin constituent A-1437 B. nih.gov These experiments confirmed the structures that had been initially determined by mass spectrometry. nih.govcapes.gov.br Furthermore, NMR studies have been crucial in characterizing the proteins involved in friulimicin's biosynthesis, such as the acyl carrier protein LipD. nih.gov Solution NMR was used to determine the structure of apo-LipD, revealing a four-helix bundle similar to other acyl carrier proteins. nih.gov NMR dynamics data also showed that the attachment of the phosphopantetheine moiety to create holo-LipD leads to a more restricted backbone motion, suggesting enhanced stability. nih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry has played a pivotal role in the initial structural characterization of this compound. nih.gov The principal constituent, this compound, with the molecular formula C59H94N14O19, was structurally detailed through mass spectrometric analysis of its hydrolysis and partial degradation products. nih.gov This technique was also used to sequence the cyclic acyl peptide. nih.gov Furthermore, MS has been used to confirm the identity of UDP-linked cell wall precursors that accumulate in bacteria treated with this compound, providing insights into its mode of action. asm.orgmerlionpharma.com The combination of HPLC and MS has been a powerful tool in these metabolic studies. merlionpharma.com

X-ray Crystallography Studies of Related CDAs and Implications for this compound

While a specific X-ray crystal structure for this compound is not detailed in the provided results, studies on structurally related calcium-dependent antibiotics (CDAs) like tsushimycin (B611499) offer significant insights. Tsushimycin, an amphomycin derivative, was successfully crystallized, and its structure was determined at a high resolution of 1.0 Å. iucr.org This study revealed a saddle-like backbone conformation stabilized by a Ca2+ ion bound within the peptide ring, which is a key factor for the Ca2+-dependence of this class of antibiotics. iucr.org The amino acid sequence of this compound is related to tsushimycin, with the primary difference being an asparagine residue at position 1 in this compound instead of an aspartic acid. iucr.org Given that the amino acid positions involved in Ca2+ binding are conserved across these related molecules, it is likely that this compound adopts a similar conformation and method of binding Ca2+ ions. iucr.org This structural similarity extends to daptomycin (B549167), another clinically important lipopeptide. mdpi.com

Iii. Molecular Mechanism of Action

Primary Cellular Target Identification

Initial studies investigating the impact of Friulimicin B on macromolecular biosynthesis in Bacillus subtilis revealed a significant and specific inhibition of cell wall synthesis. nih.gov This was evidenced by the reduced incorporation of radiolabeled glucosamine, a key component of the cell wall, whereas DNA, RNA, and protein synthesis remained largely unaffected. nih.gov Further investigation pinpointed the specific target within this crucial pathway.

This compound acts by interrupting the cell wall precursor cycle. nih.govnih.govasm.org This was confirmed by the observation that in the presence of the antibiotic, there is an intracellular accumulation of the soluble cell wall precursor, UDP-MurNAc-pentapeptide. merlionpharma.commerlionpharma.com This accumulation indicates a blockage in the subsequent membrane-associated steps of peptidoglycan synthesis. nih.gov

The specific molecular target of this compound has been identified as bactoprenol (B83863) phosphate (B84403) (C55-P). nih.govnih.govasm.org C55-P is a vital lipid carrier molecule responsible for transporting peptidoglycan precursors across the cytoplasmic membrane. nih.govpnas.org this compound forms a stable, stoichiometric complex with C55-P. nih.govasm.org This interaction effectively sequesters C55-P, preventing its participation in the cell wall synthesis cycle. merlionpharma.com The specificity of this interaction was demonstrated in experiments where the antimicrobial activity of this compound was antagonized by the addition of C55-P, but not by other related molecules like lipid I or lipid II. nih.govmerlionpharma.com

| Molar Ratio (this compound : C55-P) | Inhibition of Lipid I Formation (%) |

|---|---|

| 1:1 | ~60% |

| 2:1 | 100% |

Inhibition of Bacterial Cell Wall Biosynthesis

Calcium-Dependent Activity Mechanisms

The antimicrobial activity of this compound is critically dependent on the presence of calcium ions (Ca2+). nih.govnih.govasm.org This dependence is a key feature of its mechanism of action, influencing both its structure and its interaction with its target.

The formation of the inhibitory complex between this compound and C55-P is a Ca2+-dependent process. nih.govnih.govasm.org Calcium ions are believed to act as a bridge, facilitating the interaction between the negatively charged this compound molecule and the negatively charged phosphate group of C55-P. nih.gov This results in a stable ternary complex. The requirement of Ca2+ for this interaction is absolute; in its absence, the antibiotic activity is significantly diminished. nih.gov

Calcium ions also play a crucial role in modulating the conformation of this compound. nih.gov In the presence of Ca2+, the amphiphilicity of the molecule is enhanced, which is indispensable for its antimicrobial activity. nih.govnih.govasm.org Circular dichroism spectroscopy studies have shown that calcium induces a conformational shift in the peptide, adopting a structure that is more suitable for binding to the bacterial membrane and interacting with C55-P. nih.gov This structural change is thought to create a positively charged opening in a tunnel-like structure, which can then accommodate the negatively charged phosphate group of the bactoprenol carrier. nih.gov

| Condition | Observation | Reference |

|---|---|---|

| Absence of Ca2+ | Significantly reduced antimicrobial activity | nih.gov |

| Presence of Ca2+ | Enhanced amphiphilicity and indispensable for activity | nih.govnih.govasm.org |

| Presence of Ca2+ | Induces a conformational change suitable for binding | nih.gov |

Elucidation of Ca2+-Dependent Complex Formation with C55-P

Interruption of Essential Bacterial Pathways

By sequestering C55-P, this compound obstructs more than just peptidoglycan synthesis. C55-P is a universal carrier lipid involved in other essential biosynthetic pathways in Gram-positive bacteria. nih.gov These include the synthesis of wall teichoic acids (WTA) and the formation of polysaccharide capsules. nih.govnih.govasm.org Therefore, by targeting C55-P, this compound simultaneously blocks multiple pathways that are critical for the integrity and function of the bacterial cell envelope, leading to cell death. nih.govmerlionpharma.commerlionpharma.com This multi-target effect contributes to its potent bactericidal activity. nih.gov

Disruption of Peptidoglycan Precursor Cycling

The cornerstone of this compound's activity is its ability to interrupt the peptidoglycan precursor cycle. nih.govnih.govmerlionpharma.com This process is critically dependent on the lipid carrier bactoprenol phosphate (C55-P), which transports the building blocks of the peptidoglycan layer across the cell membrane. nih.govtandfonline.com

This compound, in a calcium-dependent manner, forms a stable complex with C55-P. nih.govasm.orgnih.gov This sequestration of C55-P effectively removes it from the biosynthetic pathway, preventing the transport of peptidoglycan precursors. nih.govtandfonline.com The consequence of this action is the intracellular accumulation of the soluble cell wall precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide). nih.govresearchgate.net This accumulation is a clear indicator that the early cytoplasmic steps of peptidoglycan synthesis are intact, but the subsequent membrane-associated steps are blocked. nih.gov

Interference with Wall Teichoic Acid (WTA) Biosynthesis

The impact of this compound extends beyond peptidoglycan synthesis. The lipid carrier C55-P is also essential for the biosynthesis of wall teichoic acids (WTAs), which are crucial anionic glycopolymers in the cell walls of Gram-positive bacteria. nih.govresearchgate.netmerlionpharma.com By forming a complex with C55-P, this compound simultaneously obstructs the WTA biosynthetic pathway. nih.govmerlionpharma.commerlionpharma.com This dual inhibition of two major cell wall components significantly compromises the integrity of the bacterial cell envelope. merlionpharma.commerlionpharma.com

Effects on Polysaccharide Transport and Capsule Formation

The role of C55-P as a lipid carrier is not limited to peptidoglycan and WTA synthesis. It is also involved in the transport of polysaccharides for capsule formation. nih.govmdpi.com Consequently, by sequestering C55-P, this compound is likely to inhibit the formation of the bacterial capsule, an important virulence factor for many pathogenic bacteria. nih.govresearchgate.net This broad-spectrum inhibition of C55-P-dependent pathways underscores the multifaceted impact of this compound on the bacterial cell envelope. nih.govmdpi.com

Comparative Mechanistic Studies

Understanding the unique mechanism of this compound is enhanced by comparing it to other antibiotics, particularly those with structural similarities or that induce similar cellular stress responses.

Analysis of Cell Envelope Stress Responses Induced by this compound

The inhibition of cell wall synthesis by this compound triggers a characteristic cell envelope stress response in bacteria.

Treatment of Bacillus subtilis with this compound leads to the strong induction of genes regulated by extracytoplasmic function (ECF) σ factors, particularly σM and σV. asm.orgresearchgate.netnih.gov These σ factors are key regulators of the cell envelope stress response, and their activation is a hallmark of interference with cell wall integrity. nih.govresearchgate.net The induction of the σM regulon is a notable response to the depletion of the C55-P pool. researchgate.netresearchgate.net In contrast to other cell wall active antibiotics like bacitracin and vancomycin, this compound does not significantly induce the LiaRS two-component system, which is another major cell envelope stress response pathway. asm.orgmerlionpharma.com This differential activation of stress response pathways further distinguishes the mechanism of this compound. merlionpharma.comresearchgate.net

| Feature | This compound | Daptomycin (B549167) |

| Primary Target | Bactoprenol Phosphate (C55-P) nih.govnih.gov | Cell Membrane nih.govasm.org |

| Effect on Membrane | No significant depolarization nih.gov | Membrane depolarization, pore formation nih.gov |

| Accumulation of UDP-MurNAc-pentapeptide | Yes nih.govresearchgate.net | No nih.govresearchgate.net |

| Induction of LiaRS system in B. subtilis | No asm.orgmerlionpharma.com | Yes asm.orgmerlionpharma.com |

| Induction of ECF σ factors (σM, σV) in B. subtilis | Strong induction asm.orgresearchgate.netnih.gov | Weaker induction asm.orgnih.gov |

Comparative Proteomic Profiling

Comparative proteomic and transcriptomic analyses have been instrumental in elucidating the distinct molecular mechanism of this compound, particularly when contrasted with the structurally similar lipopeptide antibiotic, Daptomycin. nih.govasm.org Studies using the model organism Bacillus subtilis have revealed that while both antibiotics trigger a cell envelope stress response, the specific regulatory pathways activated are notably different, indicating distinct modes of action. asm.orgfrontiersin.org

When B. subtilis is exposed to this compound or Daptomycin, both compounds induce a set of general cell wall stress marker proteins. merlionpharma.comresearchgate.net However, in-depth expression profiling highlights crucial differences. Daptomycin exclusively and strongly induces the LiaRS two-component system, which is a sensor for cell envelope stress that detects lipid II cycle inhibitors. asm.orgmerlionpharma.com In contrast, this compound does not trigger this specific pathway. asm.orgresearchgate.net

Conversely, this compound provokes a significantly stronger response from the extracytoplasmic function (ECF) σ factors, particularly σM and σV, compared to Daptomycin. asm.org this compound also uniquely induces the expression of another ECF σ factor, σYlaC. asm.org The more potent activation of these ECF-dependent genes by this compound is a true, antibiotic-specific difference and not a secondary effect of the lack of LiaRS induction. asm.org These findings from proteomic and transcriptomic profiling were critical in demonstrating that despite their structural similarities, this compound and Daptomycin have different molecular targets. The response to this compound points towards an inhibition of the lipid II cycle, but at a different step than that affected by Daptomycin. asm.org Specifically, detailed biochemical studies confirmed that this compound inhibits cell wall biosynthesis by binding to bactoprenol phosphate, a mechanism distinct from Daptomycin's membrane-interfering action. nih.govasm.org

Table 1: Comparative Induction of Stress Response Regulons in B. subtilis

| Stress Regulon/Protein | Induction by this compound | Induction by Daptomycin | Significance of Response |

|---|---|---|---|

| LiaRS System | No significant induction asm.org | Strong and exclusive induction asm.org | Indicates interference with the lipid II cycle, specific to Daptomycin's mechanism. |

| σM Regulon | Strong induction asm.org | Moderate induction asm.org | A general cell envelope stress response, but significantly more pronounced with this compound. |

| σV Regulon | Strong induction asm.org | Moderate induction asm.org | Another general cell envelope stress indicator, more strongly activated by this compound. |

| σYlaC Regulon | Induced asm.org | Not induced asm.org | A unique response to this compound, further distinguishing its mechanism. |

| LiaH Protein | Not induced asm.org | Exclusively induced merlionpharma.com | A specific marker induced by lipid II cycle inhibitors like Daptomycin. merlionpharma.com |

Molecular Interactions at the Membrane Interface

Investigation of this compound Interaction with Bacterial Membranes

The antibacterial activity of this compound is predicated on its specific interaction with the bacterial cell membrane, leading to the inhibition of cell wall synthesis without causing significant membrane disruption or pore formation. nih.govasm.org Unlike Daptomycin, which is known to depolarize and perforate the cell membrane, this compound has a defined molecular target within the membrane: the lipid carrier bactoprenol phosphate (C55-P). nih.govasm.orgasm.org

The interaction is critically dependent on the presence of calcium ions (Ca2+). asm.orgnih.gov this compound forms a Ca2+-dependent complex with C55-P. nih.govasm.orgnih.gov This complex formation effectively sequesters C55-P, preventing its participation in the cell wall precursor cycle. nih.govnih.gov C55-P is an essential carrier molecule that transports peptidoglycan precursors across the cytoplasmic membrane. nih.govasm.org By binding to C55-P, this compound interrupts this crucial transport step, thereby halting cell wall biosynthesis. nih.govmdpi.com

Furthermore, since C55-P is also a carrier for the biosynthesis of other essential cell envelope components like wall teichoic acids (WTA) and capsular polysaccharides, this compound's action likely obstructs multiple biosynthetic pathways simultaneously. nih.govmerlionpharma.comnih.gov Studies using model membranes and biosensor-based detection have confirmed that this compound's binding affinity is significantly higher for membranes containing C55-P. mdpi.comresearchgate.net Investigations into membrane integrity, monitoring potassium leakage and membrane potential, have shown that this compound does not cause the pore formation or depolarization characteristic of antibiotics like Daptomycin or nisin. asm.orgasm.orgresearchgate.net This confirms that its primary mechanism is the targeted inhibition of a biosynthetic pathway at the membrane interface, rather than general membrane damage. nih.govasm.org

Role of Amphiphilicity in Target Recognition and Binding

The amphiphilicity of this compound is significantly enhanced in the presence of Ca2+ ions, which are indispensable for its antibacterial activity. nih.govasm.orgnih.gov The binding of Ca2+ is thought to induce a conformational change in the peptide, shifting it into a conformation suitable for binding. researchgate.net It is also proposed that Ca2+ acts as a bridge between the negatively charged antibiotic and the negatively charged phosphate group of its target, bactoprenol phosphate (C55-P). mdpi.comresearchgate.net

This enhanced, Ca2+-mediated amphipathicity allows the this compound molecule to effectively partition into the bacterial cytoplasmic membrane. mdpi.com The initial interaction is likely driven by the attraction between the polar peptide head and the phospholipid head groups of the membrane, followed by the insertion of the lipid tail into the hydrophobic core of the bilayer. researchgate.net This positions the antibiotic at the interface where its target, C55-P, is located, facilitating the specific, high-affinity binding that leads to the inhibition of cell wall synthesis. nih.govmdpi.com Therefore, the amphiphilic character of this compound is not merely a passive property but an active and essential component of its target recognition and binding mechanism. mdpi.comresearchgate.net

Iv. Biosynthesis of Friulimicin B

Biosynthetic Gene Cluster Analysis

The genetic blueprint for friulimicin production is encoded in a specific region of the Actinoplanes friuliensis chromosome, known as a biosynthetic gene cluster (BGC). Analysis of this cluster provides critical insights into the step-by-step construction of the antibiotic.

The complete friulimicin biosynthetic gene cluster (fri) from Actinoplanes friuliensis has been identified and sequenced, revealing a sequence spanning 24 open reading frames (ORFs). nih.gov Initial work identified a 15.4-kb DNA fragment of the cluster. nih.gov Subsequent screening of a cosmid library and sequencing of overlapping cosmids allowed for the characterization of the entire gene cluster. nih.gov This comprehensive sequencing effort was essential for understanding the functions of the various enzymes involved in producing friulimicin, including those responsible for synthesizing its unusual amino acid components, such as D-pipecolinic acid and L-threo-β-methylaspartic acid. nih.gov The cluster contains genes for the core peptide synthesis, fatty acid modification, regulation, and transport. nih.govnih.gov

Analysis of the 24 ORFs within the fri gene cluster has assigned putative functions to the proteins they encode based on homology to known proteins. nih.gov These functions can be broadly categorized into several groups: nonribosomal peptide synthesis, fatty acid synthesis and linkage, synthesis of nonproteinogenic amino acids, regulation, and transport/resistance. nih.govresearchgate.net For instance, the pip gene was identified as a lysine (B10760008) cyclodeaminase involved in producing the pipecolinic acid precursor. nih.gov Similarly, the dabA and dabB genes are involved in the biosynthesis of 2,3-diaminobutyric acid. nih.gov Four distinct regulatory genes, regA, regB, regC, and regD, were also identified, with RegA shown to be a positive regulator for the majority of the biosynthetic genes. nih.govmdpi.com

The table below summarizes the key ORFs and their proposed functions in the biosynthesis of Friulimicin B.

| Gene/ORF Group | Proposed Function |

| NRPS Genes | |

| pstA, pstB, pstC, pstD | Encode the four multimodular Nonribosomal Peptide Synthetases that assemble the peptide core. nih.gov |

| Fatty Acid Metabolism | |

| lipA | Acyl-CoA synthase; involved in activating the fatty acid for attachment. researchgate.net |

| lipD | Acyl carrier protein (ACP); shuttles the fatty acid during modification and transfer. nih.gov |

| Amino Acid Precursor Synthesis | |

| pip | Lysine cyclodeaminase; synthesizes L-pipecolinic acid from L-lysine. nih.gov |

| dabA, dabB | Involved in the synthesis of 2,3-diaminobutyric acid (Dab). nih.gov |

| glmA, glmB | Glutamate (B1630785) mutase subunits; catalyze the formation of methylaspartate. asm.org |

| Regulation | |

| regA, regB, regC, regD | Transcriptional regulators that control the expression of the biosynthetic genes. nih.govmdpi.com |

| Transport/Resistance | |

| expA | ATP-binding component of an ABC transporter, likely involved in export and self-resistance. researchgate.netasm.org |

Identification and Sequencing of the fri Gene Cluster in Actinoplanes friuliensis

Nonribosomal Peptide Synthetase (NRPS) System

The core of the friulimicin assembly line is the Nonribosomal Peptide Synthetase (NRPS) system, a group of large, modular enzymes that function as a programmable template for peptide synthesis. ebi.ac.uk

The biosynthesis of the friulimicin peptide backbone is catalyzed by four large NRPS enzymes: PstA, PstB, PstC, and PstD. nih.gov These enzymes work in a coordinated, assembly-line fashion. researchgate.net Each module within these enzymes is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. ebi.ac.uk The process begins with the attachment of a fatty acid chain to the first amino acid, followed by the sequential addition of the remaining nine amino acids that form the cyclic peptide core and the exocyclic asparagine residue. nih.govnih.gov This ribosome-independent mechanism allows for the incorporation of non-proteinogenic amino acids, which are characteristic of friulimicin, such as D-pipecolinic acid and methylaspartic acid. nih.gov

Each NRPS module has a distinct architecture of catalytic domains that perform specific functions. The essential domains are the Adenylation (A) domain, which selects and activates a specific amino acid as an acyl-adenylate, and the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, which covalently binds the activated amino acid via a phosphopantetheine arm. ebi.ac.ukresearchgate.net The Condensation (C) domain then catalyzes the formation of a peptide bond between the amino acids held by adjacent modules. researchgate.net

The fri gene cluster encodes NRPSs containing a total of eleven modules, corresponding to the eleven amino acids in the final lipopeptide structure. nih.gov The organization is as follows: PstA contains one module, PstB has two, PstC has six, and PstD contains two modules. nih.gov The specific order of these modules on the enzymes dictates the final sequence of the friulimicin peptide.

The table below outlines the modular organization of the Friulimicin NRPS system.

| NRPS Enzyme | Module Number | Activated Amino Acid |

| PstA | 1 | Asparagine (Asn) |

| PstB | 2 | L-threo-2,3-diaminobutyric acid (Dab) |

| 3 | D-erythro-2,3-diaminobutyric acid (Dab) | |

| PstC | 4 | Glycine (B1666218) (Gly) |

| 5 | L-threo-β-methylaspartic acid (MeAsp) | |

| 6 | Aspartic Acid (Asp) | |

| 7 | Glycine (Gly) | |

| 8 | D-Alanine (D-Ala) | |

| 9 | Valine (Val) | |

| PstD | 10 | D-Pipecolinic acid (Pip) |

| 11 | Proline (Pro) |

Note: The table reflects the sequence of amino acid incorporation as deduced from the gene cluster analysis. The fatty acid chain is attached to the N-terminal Asn. nih.gov

The final step in the synthesis of the friulimicin peptide is the release of the linear chain from the NRPS assembly line and its subsequent cyclization. This crucial reaction is catalyzed by a Thioesterase (TE) domain located at the C-terminal end of the final NRPS enzyme, PstD. nih.govcore.ac.uk The TE domain acts as a macrocyclization catalyst. core.ac.uk It cleaves the thioester bond that tethers the completed peptide to the final T domain. It then facilitates an intramolecular condensation reaction, forming a stable lactam (amide) bond. In this compound, this cyclization occurs between the carboxyl group of the C-terminal proline (residue 11) and the side-chain amino group of the diaminobutyric acid at position 2 (Dab-2), creating the characteristic 10-amino acid ring structure. nih.gov This regiospecific cyclization is critical for the antibiotic's final conformation and biological activity. core.ac.ukresearchgate.net

Module Organization and Domain Architecture

Biosynthesis of Non-Proteinogenic Amino Acids

The peptide core of this compound is distinguished by the presence of three non-proteinogenic amino acids: L-threo-β-methylaspartic acid, L-pipecolinic acid, and 2,3-diaminobutyric acid. asm.orgnih.govnih.gov The genes responsible for synthesizing these unique building blocks are located within the friulimicin biosynthetic gene cluster, ensuring a coordinated supply for the NRPS assembly line. nih.govasm.org

One of the unusual residues in this compound is L-threo-β-methylaspartate. wikipedia.orgresearchgate.net This amino acid is not derived from primary metabolism directly but is synthesized from L-glutamate through a rearrangement reaction catalyzed by an adenosylcobamide (coenzyme B₁₂)-dependent glutamate mutase. asm.orgnih.gov This enzymatic mechanism was previously noted primarily in the glutamate fermentation pathways of Clostridium species. asm.orgnih.gov

Within the A. friuliensis gene cluster, two genes, glmA and glmB, were identified as encoding the subunits of this critical enzyme. nih.govnih.gov The active glutamate mutase is a complex composed of two subunits, GlmA and GlmB, encoded by these overlapping genes. nih.govdntb.gov.ua For successful functional analysis, researchers had to genetically fuse the glmA and glmB genes. The resulting fusion protein was then overexpressed in the heterologous host Streptomyces lividans and purified in its active form, confirming its role in methylaspartate production. nih.govdntb.gov.ua Targeted inactivation of these genes demonstrated their direct involvement in the biosynthesis of friulimicin. nih.gov

Table 1: Genes for Methylaspartic Acid Synthesis

| Gene | Encoded Protein | Function | Source |

| glmA | Glutamate mutase subunit A (GlmA) | Small subunit of the glutamate mutase complex. | asm.orgnih.gov |

| glmB | Glutamate mutase subunit B (GlmB) | Large subunit of the glutamate mutase complex. | asm.orgnih.gov |

Pipecolinic acid is another non-proteinogenic amino acid integrated into the friulimicin peptide core. researchgate.netmdpi.combiorxiv.org It is a cyclic amino acid derived from L-lysine. researchgate.net The friulimicin biosynthetic gene cluster contains the gene pip, which encodes a lysine cyclodeaminase responsible for this conversion. nih.govbiorxiv.org

The function of the Pip enzyme was confirmed through heterologous expression of the pip gene in Escherichia coli. nih.gov This experiment provided biochemical evidence for the enzyme's ability to catalyze the stereoselective synthesis of L-pipecolinic acid from L-lysine. nih.gov The reaction mechanism is a deaminative cyclization, where the α-amino group of lysine is removed, followed by an internal cyclization and subsequent reduction to form L-pipecolic acid. nih.gov This one-step conversion is catalyzed by the single enzyme, lysine cyclodeaminase (Pip). researchgate.netnih.gov

Table 2: Gene for Pipecolinic Acid Synthesis

| Gene | Encoded Protein | Function | Source |

| pip | Lysine cyclodeaminase (Pip) | Catalyzes the stereoselective synthesis of L-pipecolinic acid from L-lysine. | nih.gov |

The friulimicin structure contains two residues of 2,3-diaminobutyric acid (Dab). nih.govresearchgate.netresearchgate.net The biosynthesis of this unusual amino acid is governed by the dabA and dabB genes, which are also located in the friulimicin gene cluster. nih.govnih.gov

The involvement of these genes was demonstrated through gene inactivation experiments. nih.gov Mutants in which dabA or dabB were disrupted were unable to produce friulimicin. However, antibiotic production could be restored in these mutants by feeding them a hydrolysate containing 2,3-diaminobutyric acid, confirming the role of these genes in synthesizing this specific precursor. nih.gov Based on sequence similarity, DabA is homologous to pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent cysteine synthases, and DabB shows similarity to arginosuccinate lyase, suggesting their respective roles in the synthesis of Dab from a primary metabolic precursor. researchgate.netpnas.orgmdpi.com

Table 3: Genes for Diaminobutyric Acid Synthesis

| Gene | Encoded Protein | Putative Function | Source |

| dabA | DabA | Homologous to cysteine synthase; likely involved in the initial step of Dab synthesis. | nih.govpnas.org |

| dabB | DabB | Homologous to arginosuccinate lyase; likely involved in a subsequent step of Dab synthesis. | nih.govpnas.org |

Pipecolinic Acid Synthesis via Lysine Cyclodeaminase (Pip)

Fatty Acyl Chain Biosynthesis and Linkage

A defining feature of this compound is its N-terminal fatty acyl chain, which is essential for its potent antibiotic activity. nih.govmicrobiologyresearch.org This lipid moiety is a branched-chain fatty acid, typically varying in length from C13 to C15. nih.govmicrobiologyresearch.org The biosynthesis, activation, and attachment of this side chain are managed by a dedicated set of enzymes encoded by lip genes within the biosynthetic cluster.

The synthesis and linkage of the fatty acid component are proposed to involve at least two key enzymes, encoded by the lipA and lipD genes. asm.org The lipA gene product shows similarity to acyl-CoA ligases and contains a conserved AMP-binding domain motif, suggesting its role is to activate the fatty acid by converting it to an acyl-AMP intermediate. asm.orgresearchgate.net The lipD gene encodes an acyl carrier protein (ACP), which is believed to shuttle the activated fatty acid during the initiation of friulimicin assembly. asm.orgresearchgate.net

Table 4: Genes for Lipid Moiety Formation and Linkage

| Gene | Encoded Protein | Putative Function | Source |

| lipA | Acyl-CoA Ligase homolog | Activates the fatty acid side chain. | asm.org |

| lipD | Acyl Carrier Protein (ACP) | Shuttles the activated fatty acid for linkage to the peptide core. | asm.org |

A structurally significant and functionally critical feature of friulimicin's lipid tail is a characteristic double bond at the Δcis3 position. nih.govmicrobiologyresearch.org The introduction of this unusual unsaturation is catalyzed by the enzyme LipB, an acyl-CoA dehydrogenase homologue encoded by the lipB gene. nih.govmicrobiologyresearch.orgasm.org

The function of LipB was unequivocally demonstrated through genetic manipulation. microbiologyresearch.org An insertion mutant was created where the lipB gene was disrupted. This mutant produced a friulimicin derivative, named FR242, which was found to possess a saturated acyl chain instead of the unsaturated one present in the wild-type molecule. nih.govmicrobiologyresearch.org This structural change resulted in significantly lower antibiotic activity. nih.govmicrobiologyresearch.org The role of LipB was further confirmed by expressing the lipB gene in Streptomyces lividans, a host that does not normally produce such fatty acids. The engineered strain began to produce novel unsaturated fatty acids, providing direct evidence that LipB is the dehydrogenase responsible for introducing the Δcis3 double bond into the acyl residue of friulimicin. nih.govmicrobiologyresearch.org

Table 5: Gene for Δcis3 Double Bond Formation

| Gene | Encoded Protein | Function | Source |

| lipB | Acyl-CoA Dehydrogenase (LipB) | Introduces the characteristic Δcis3 double bond into the fatty acyl side chain. | nih.govmicrobiologyresearch.org |

Acyl Carrier Proteins (ACPs) and Acylation Reactions

The biosynthesis of this compound, a potent lipopeptide antibiotic, is initiated by the attachment of a branched-chain fatty acid to the N-terminal amino acid of the peptide chain. This crucial acylation step is mediated by a dedicated set of enzymes and a freestanding acyl carrier protein (ACP). nih.govnih.gov The initiation of lipopeptide synthesis in pathways like that of friulimicin typically involves a fatty-acyl AMP ligase (FAAL), a freestanding ACP, and a specialized condensation domain on the first nonribosomal peptide synthetase (NRPS) module to couple the fatty acid to the first amino acid. researchgate.net

In the friulimicin biosynthetic gene cluster from Actinoplanes friuliensis, the gene product of lipD has been identified as this essential freestanding ACP. nih.gov Phylogenetic analysis confirms that LipD is closely related to other freestanding ACPs whose genes are located near NRPS gene clusters. nih.gov The LipD protein plays a central role in the acylation reaction, where the attachment of the fatty acid promotes the antibiotic's activity. nih.gov

Structural and dynamic characterization of LipD reveals that it adopts a canonical four-helix bundle structure, which is a common fold for ACPs from fatty acid synthase (FAS), polyketide synthase (PKS), and NRPS systems. nih.gov However, subtle differences in the lengths of helices and loop regions exist. nih.gov A key feature of ACPs is the post-translational modification of a conserved serine residue (Ser47 in LipD) with a 4'-phosphopantetheine (B1211885) (Ppant) arm, converting the inactive apo-ACP to the functional holo-ACP. nih.gov NMR dynamics data indicate that the attachment of the Ppant moiety restricts the backbone motions in holo-LipD compared to apo-LipD, leading to enhanced stability, a characteristic also observed in differential scanning calorimetry experiments. nih.gov This increased stability of the holo-form is proposed to be important for recognition by its cognate enzymes during the acylation process. nih.gov

Unlike some other ACPs, the folding of LipD is not strictly dependent on divalent cations. nih.gov However, the presence of Ca²⁺ or Mg²⁺ can increase the protein's stability. nih.gov The surface charges of LipD differ from those of the FAS-ACP from A. friuliensis, which may allow the acyl-CoA ligase to interact preferentially with LipD for the specific initiation of friulimicin biosynthesis. nih.gov

| Feature of LipD ACP | Description | Reference(s) |

| Gene | lipD | nih.gov |

| Type | Freestanding Acyl Carrier Protein (ACP) | nih.govresearchgate.net |

| Structure | Canonical four-helix bundle | nih.gov |

| Active Site | Phosphopantetheine (Ppant) arm attached to Ser47 | nih.gov |

| Function | Carries the branched-chain fatty acid for acylation | nih.govnih.gov |

| Stability | Enhanced by Ppant attachment and divalent cations (Ca²⁺, Mg²⁺) | nih.gov |

Post-Translational Modifications and Maturation

The complete, bioactive structure of this compound is achieved through a series of modifications to the peptide backbone and the fatty acid side chain after their initial assembly by the NRPS machinery. nih.govnih.gov These modifications include the formation of non-proteinogenic amino acids, cyclization of the peptide core, and desaturation of the acyl tail. nih.govdntb.gov.ua

The peptide component of this compound is notable for its unusual amino acids, including L-threo-β-methylaspartic acid, D-pipecolinic acid, and L-threo- and D-erythro-2,3-diaminobutyric acid (Dab). nih.govnih.gov The biosynthetic gene cluster contains specific genes dedicated to the synthesis of these precursors. nih.govnih.gov

Methylaspartic Acid : The production of methylaspartate is facilitated by a glutamate mutase mechanism. nih.gov Two genes, glmA and glmB, located within the friulimicin gene cluster, are responsible for this rearrangement of L-glutamate. nih.govasm.org The active enzyme consists of two subunits, and their involvement in friulimicin biosynthesis was confirmed through gene disruption mutagenesis. dntb.gov.uaasm.org

Pipecolinic Acid : The D-pipecolinic acid residue is synthesized from L-lysine. mdpi.com The gene pip, encoding a lysine cyclodeaminase, has been identified in the gene cluster. nih.govnih.gov Heterologous expression of this gene provided biochemical evidence for the stereoselective synthesis of L-pipecolinic acid, which is then presumably epimerized to the D-configuration incorporated into friulimicin. nih.govnih.gov

2,3-Diaminobutyric Acid (Dab) : The involvement of the dabA and dabB genes in the biosynthesis of 2,3-diaminobutyric acid has been demonstrated through gene inactivation and subsequent feeding experiments. nih.govnih.gov

Another critical modification occurs on the acyl residue. This compound possesses a branched-chain fatty acid with a Δcis3 double bond. nih.gov An acyl-CoA dehydrogenase homolog, encoded by the lipB gene, is involved in the formation of this specific double bond. dntb.gov.ua Inactivation of the lipB gene resulted in the production of a friulimicin derivative lacking the double bond, which exhibited reduced antibiotic activity. dntb.gov.ua

The final maturation steps involve the cyclization of the decapeptide core, which is catalyzed by a thioesterase (TE) domain located at the terminus of the final NRPS module, PstD. nih.gov This TE domain releases the fully assembled and modified lipopeptide from the NRPS enzyme, concurrently forming the stable macrocyclic structure characteristic of this compound. nih.gov

| Modification | Precursor(s) | Key Gene(s)/Enzyme(s) | Resulting Structure | Reference(s) |

| Methylaspartate Formation | L-Glutamate | glmA, glmB (Glutamate Mutase) | L-threo-β-methylaspartic acid | nih.govasm.org |

| Pipecolic Acid Formation | L-Lysine | pip (Lysine Cyclodeaminase) | D-pipecolinic acid | nih.govnih.govmdpi.com |

| Dab Formation | Not specified | dabA, dabB | 2,3-diaminobutyric acid | nih.govnih.govresearchgate.net |

| Acyl Chain Desaturation | Saturated fatty acid | lipB (Acyl-CoA Dehydrogenase) | Δcis3 double bond | nih.govdntb.gov.ua |

| Macrolactamization | Linear lipopeptide | PstD (Thioesterase Domain) | Cyclic decapeptide core | nih.gov |

V. Synthetic and Semisynthetic Strategies

Total Chemical Synthesis Approaches

A complete chemical synthesis of Friulimicin B would require the precise assembly of its decapeptide core, which contains several unusual amino acids, followed by macrocyclization and the attachment of its characteristic lipid tail. nih.gov The approaches outlined below are based on established synthetic routes for similar complex lipopeptides. frontiersin.orgresearchgate.net

The construction of the linear peptide backbone of this compound is ideally suited for Solid-Phase Peptide Synthesis (SPPS). uni-marburg.deucl.ac.uk This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com

Process : The most common strategy employed is the fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) approach. encyclopedia.pub In this process, the peptide is assembled from the C-terminus to the N-terminus. Each cycle of amino acid addition consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing chain, followed by the coupling of the next Fmoc-protected amino acid. bachem.com

Unusual Amino Acids : A key challenge in the synthesis of the this compound peptide core is the incorporation of its non-proteinogenic amino acids. nih.gov These include D-pipecolinic acid, L-threo-β-methylaspartic acid, and L-2,3-diaminobutyric acid, which would need to be synthesized as appropriately protected building blocks prior to their incorporation via SPPS. nih.govnih.gov

Table 1: Amino Acid Composition of the this compound Peptide Core nih.govnih.gov

| Position | Amino Acid | Abbreviation | Notes |

|---|---|---|---|

| 1 | Aspartic Acid | Asp | |

| 2 | Glycine (B1666218) | Gly | |

| 3 | Valine | Val | |

| 4 | D-Pipecolinic Acid | D-Pip | Unusual Amino Acid |

| 5 | Proline | Pro | |

| 6 | Aspartic Acid | Asp | |

| 7 | L-threo-β-Methylaspartic Acid | Me-Asp | Unusual Amino Acid |

| 8 | L-2,3-Diaminobutyric Acid | Dab | Site of cyclization |

| 9 | Aspartic Acid | Asp | |

| 10 | Glycine | Gly | C-terminus of the ring |

Once the linear peptide precursor is fully assembled, it is cleaved from the solid support. The subsequent and most challenging step is the intramolecular macrocyclization to form the cyclic peptide core. nih.gov This is typically performed in the solution phase.

Macrolactamization : The cyclic structure of this compound is formed by a lactam (amide) bond. nih.gov The synthesis strategy would involve forming this bond between the C-terminal carboxyl group of glycine at position 10 and the side-chain amino group of the diaminobutyric acid at position 8. nih.govresearchgate.net

Reaction Conditions : To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is carried out under high-dilution conditions (e.g., 0.5-1.0 mM). mdpi.com Various coupling reagents can be employed to activate the C-terminal carboxyl group, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). frontiersin.orgmdpi.com

The final step in a total synthesis would be the integration of the branched C14 fatty acid tail. nih.gov A common and effective strategy for lipopeptides is the late-stage incorporation of this lipid moiety. frontiersin.orgresearchgate.net

This approach involves coupling the fatty acid to the N-terminal exocyclic asparagine residue of the fully assembled linear peptide, just prior to the solution-phase cyclization step. frontiersin.orgfrontiersin.org This timing avoids potential issues the hydrophobic tail might cause during the repetitive steps of SPPS, such as aggregation or incomplete reactions. researchgate.net

Solution-Phase Cyclization Techniques

Semisynthetic Approaches

Semisynthetic strategies leverage the natural biosynthetic machinery of the producing organism, Actinoplanes friuliensis, to create the core Friulimicin structure, which is then modified using chemical or enzymatic methods. ukri.orgnih.gov These approaches can be more efficient than total synthesis for generating novel analogues.

This strategy involves altering the building blocks available to the non-ribosomal peptide synthetase (NRPS) machinery that assembles Friulimicin.

Mutasynthesis : This technique involves creating a mutant strain of A. friuliensis by deleting a gene essential for the biosynthesis of one of the peptide's precursors. ukri.org For instance, researchers have identified the glutamate (B1630785) mutase genes (glmA and glmB) responsible for producing the β-methylaspartate residue. nih.govasm.org Inactivating these genes halts the production of natural Friulimicin. nih.gov The mutant strain can then be fed synthetic analogues of methylaspartate, which may be incorporated by the NRPS machinery to produce novel Friulimicin derivatives. ukri.orgresearchgate.net

Precursor-Directed Biosynthesis : This method involves feeding the wild-type organism with high concentrations of synthetic analogues of natural precursors, such as structural variants of the fatty acid side chain. These synthetic precursors compete with the natural ones for incorporation into the final molecule, leading to the production of new lipopeptides.

Chemoenzymatic synthesis is a powerful hybrid approach that combines the flexibility of chemical synthesis with the high selectivity of biological catalysts. nih.govasm.org This strategy has been successfully applied to produce derivatives of the related lipopeptide antibiotic daptomycin (B549167) and provides a viable route for Friulimicin analogues. pnas.orgmdpi.com

The general process involves two key stages:

Chemical Synthesis of a Linear Precursor : SPPS is used to synthesize a linear peptide sequence corresponding to that of Friulimicin. uni-marburg.deasm.org Instead of a standard C-terminal carboxylic acid, the peptide is synthesized as a thioester, often using an N-acetylcysteamine (SNAC) group. This thioester mimics the natural substrate bound to the NRPS. nih.gov

Enzymatic Cyclization : The synthetic linear peptide-thioester is then treated with an excised thioesterase (TE) domain. asm.org TE domains are the catalytic units at the end of NRPS assembly lines that are responsible for cleaving the completed peptide from the synthetase and, in this case, catalyzing its macrocyclization. nih.gov This enzymatic step ensures high regio- and stereoselectivity, avoiding the formation of undesired side products that can occur in purely chemical cyclization. asm.org This method allows for the creation of various derivatives by simply altering the sequence of the chemically synthesized peptide precursor. uni-marburg.de

Table 2: General Steps in a Chemoenzymatic Approach for Friulimicin Analogues

| Step | Method | Description | Key Advantage |

|---|---|---|---|

| 1. Precursor Synthesis | Solid-Phase Peptide Synthesis (SPPS) | A linear peptide, terminating in a thioester (e.g., SNAC-thioester), is chemically synthesized. The sequence can be easily varied. | Rapid and flexible synthesis of diverse linear precursors. asm.org |

| 2. Enzyme Preparation | Recombinant Protein Expression | The thioesterase (TE) domain from the Friulimicin NRPS is produced and purified from a heterologous host like E. coli. | Access to a highly specific biological catalyst. |

| 3. Cyclization | In Vitro Enzymatic Reaction | The synthetic peptide-thioester is incubated with the purified TE domain, which catalyzes the intramolecular cyclization reaction. | High regio- and stereoselectivity, leading to a clean product. nih.gov |

Manipulation of Natural Precursors

Analog Design and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the different components of this compound contribute to its biological function. By synthesizing analogs with precise modifications and evaluating their antibacterial efficacy, researchers can identify the key structural motifs required for activity. These investigations provide a roadmap for designing new derivatives with enhanced properties. mdpi.comnih.gov For calcium-dependent lipopeptides like this compound, SAR studies focus on the peptide macrocycle, the exocyclic amino acid, and the lipid tail.

The decapeptide macrocycle of this compound is a primary target for modification. It contains several unusual amino acids and a conserved calcium-binding motif (Asp-X-Asp-Gly), which are critical for its mechanism of action. rsc.orgresearchgate.net Synthetic strategies often involve a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization to build the core ring structure. researchgate.net

Research on closely related calcium-dependent antibiotics (CDAs), such as laspartomycin C, which shares significant structural homology with this compound, provides critical insights. A series of synthetic analogs inspired by both laspartomycin and friulimicin/amphomycin structures were created to probe the structural requirements for activity. rsc.org

Key findings from these studies include:

Role of Amino Acid at Position 10: The amino acid at position 10 plays a crucial role in the proper formation of the active antibiotic complex. In friulimicin, this position is occupied by Valine (Val). In studies on a laspartomycin scaffold, replacing the native Isoleucine (Ile) at position 10 with Val led to a significant, stepwise enhancement in antibacterial activity. rsc.orgresearchgate.net Conversely, replacing Ile10 with smaller residues like Glycine (Gly) or Alanine (Ala) resulted in a severe loss of activity. rsc.org This suggests that the steric bulk of the Val10 side chain in friulimicin is optimized for the packing of the active oligomeric complex, which is essential for binding to its target, bactoprenol (B83863) phosphate (B84403) (C₅₅-P). researchgate.net

Influence of Glycine Residues: The peptide backbone contains achiral glycine residues that contribute to its conformational flexibility. Replacing the Gly at position 4 in a laspartomycin analog with either L-Ala or D-Ala produced compounds with activity similar to the parent molecule. However, at position 6 (part of the Asp-X-Asp-Gly motif), substituting Gly with D-Ala resulted in an analog that was 16-fold more active than the corresponding L-Ala variant, indicating that a D-stereocenter at this position is highly favorable for activity. rsc.org

Combined Effects: The antibacterial potency of these lipopeptides is the result of a complex interplay between residues at different positions. Enhanced activity in friulimicin/amphomycin-like analogs depends on a combination of an acidic side chain at position 4 (Asp), a basic side chain at position 9, and the moderately bulky side chain of Val at position 10. rsc.org

| Compound/Analog | Modification from Laspartomycin C Backbone | Minimum Inhibitory Concentration (MIC) in μg/mL vs. MRSA USA300 | Reference |

| Laspartomycin C | (Ile at pos 10) | 8 | rsc.org |

| Analog with Val at pos 10 | Ile10 → Val | 1 | rsc.org |

| Analog with Nval at pos 10 | Ile10 → Nval | 2 | rsc.org |

| Analog with Abu at pos 10 | Ile10 → Abu | 4 | rsc.org |

| Analog with Ala at pos 10 | Ile10 → Ala | 32 | rsc.org |

| Analog with Gly at pos 10 | Ile10 → Gly | >64 | rsc.org |

| Laspartomycin C Analog (Gly6 -> D-Ala6) | Gly6 → D-Ala | 8 | rsc.org |

| Laspartomycin C Analog (Gly6 -> L-Ala6) | Gly6 → L-Ala | 128 | rsc.org |

The exocyclic portion of this compound, consisting of an acylated asparagine (Asn) residue, is another key area for synthetic modification. This region differentiates the friulimicin family from the closely related amphomycin family, which features an acylated aspartic acid (Asp) at the same position. mdpi.com

The lipid tail is essential for anchoring the molecule to the bacterial membrane. Variations in the length and branching of this fatty acid chain can influence the compound's amphiphilicity, which is critical for its interaction with the cell envelope. d-nb.info While specific SAR studies on the this compound lipid tail are not extensively published, research on other lipopeptides shows that the length of the alkyl chain directly affects antibacterial efficacy. mdpi.com The development of MX-2401 from the amphomycin scaffold, which shares its peptide core with friulimicin, underscores the success of modifying the lipid tail to create derivatives with an expanded spectrum and improved activity. nih.govsci-hub.se

| Compound/Analog | Parent Compound | Key Modification | MIC Range (μg/mL) vs. Gram-positive bacteria | Reference |

| This compound | - | Exocyclic Asn, specific C14 fatty acid | Not specified in detail | rsc.orgmdpi.com |

| Amphomycin | - | Exocyclic Asp, different fatty acid | 4 (vs. S. epidermidis) | nih.gov |

| MX-2401 | Amphomycin | Semi-synthetic analog with modified lipid tail | 2-4 (MIC₉₀ vs. S. aureus, Enterococcus spp.) | nih.gov |

| Laspartomycin C | - | Exocyclic Asp, different peptide core/lipid | 8 (vs. MRSA) | rsc.org |

| Analog 2 | Laspartomycin C | Exocyclic Asp → Asn (Friulimicin-like) | 8 (vs. MRSA) | rsc.org |

Through synthetic, semi-synthetic, and biosynthetic studies, several structural features have been identified as essential for the biological activity of this compound and related lipopeptides.

The Calcium-Binding Motif: The Asp-X-Asp-Gly sequence within the macrocycle is critical. researchgate.net The activity of this compound is indispensable on the presence of Ca²⁺ ions, which are believed to facilitate a conformational change that enhances the molecule's amphiphilicity and promotes binding to the target lipid carrier, C₅₅-P. rsc.orgnih.gov

Specific Amino Acid Residues: The presence of unusual amino acids is vital. For example, the peptide core of friulimicin contains methylaspartic acid (MeAsp). researchgate.net Genetic studies on the biosynthesis of friulimicin showed that when the enzyme responsible for producing MeAsp (glutamate mutase) was inactivated, the peptide synthetase incorporated the structurally similar aspartic acid instead. This substitution resulted in a significant reduction in antibiotic activity, highlighting the importance of the methyl group on this specific residue. researchgate.net

The Intact Macrocycle: The cyclic structure of the peptide is generally considered crucial for maintaining the conformational rigidity needed for target binding. frontiersin.orgresearchgate.net However, recent studies on other complex lipopeptides have shown that linearization does not always lead to a loss of activity and can dramatically simplify synthesis. universiteitleiden.nl While specific studies on linear friulimicin are lacking, this remains an intriguing avenue for future analog design.

The Lipid Tail: The fatty acid moiety is non-negotiable for activity, as it anchors the molecule to the bacterial membrane, positioning it to interact with its target, C₅₅-P, which is located within the membrane. rsc.org The precise length and structure of this tail modulate the potency.

Key Stereochemistry: The specific stereochemistry of the amino acids is crucial. As seen in laspartomycin analogs, changing the stereochemistry at a single position (e.g., from D-Ala to L-Ala at position 6) can lead to a dramatic loss of function, underscoring the precise three-dimensional structure required for the antibiotic to work. rsc.org

Vi. Research Methodologies and Techniques Employed in Friulimicin B Studies

Genetic Engineering and Molecular Biology Techniques

Genetic manipulation of the producing organism, Actinoplanes friuliensis, and heterologous expression of its genes have been pivotal in dissecting the friulimicin B biosynthetic machinery.

Gene Inactivation and Complementation Studies

Gene inactivation, or knockout, experiments have been fundamental in identifying the genes essential for this compound biosynthesis. By disrupting specific genes within the biosynthetic gene cluster and observing the resulting phenotype, researchers can infer the function of the inactivated gene.

A key example is the targeted inactivation of the glmA and glmB genes. nih.gov These genes were suspected to be involved in the synthesis of the unusual amino acid methylaspartate, a component of the friulimicin peptide core. nih.gov A 1.3-kb HincII fragment of the glmA-glmB region was cloned into the plasmid pDS401 to create pMOGM. This plasmid was then introduced into A. friuliensis, leading to the disruption of the glmA-glmB genes via homologous recombination, generating the mutant strain GM18. nih.gov Southern hybridization analysis confirmed the correct integration of the plasmid. nih.govresearchgate.net The resulting mutant was unable to produce friulimicin, confirming the essential role of glmA and glmB in its biosynthesis. nih.gov

Similarly, gene inactivation studies were crucial in identifying the genes responsible for the formation of (2S,3R)-diaminobutyric acid (Dab), another non-proteinogenic amino acid in friulimicin. researchgate.net The genes dabA and dabB were inactivated, and the resulting mutants were unable to produce friulimicin. researchgate.net Complementation of these mutants with functional copies of dabA and dabB restored antibiotic production, definitively linking these genes to Dab biosynthesis. researchgate.net

Another study focused on the lipB gene, which was hypothesized to be involved in creating the characteristic double bond in the acyl side chain of friulimicin. microbiologyresearch.org An insertion mutant of lipB was generated, and the friulimicin derivative produced by this mutant was found to have a saturated acyl chain, confirming the role of LipB as an acyl-CoA dehydrogenase in the biosynthesis of the Δcis3 double bond. microbiologyresearch.org

| Gene(s) Inactivated | Method | Result | Reference |

|---|---|---|---|

| glmA and glmB | Gene disruption via homologous recombination with plasmid pMOGM. | Abolished friulimicin production, confirming their role in methylaspartate synthesis. | nih.gov |

| dabA and dabB | Gene inactivation and complementation. | Essential for the production of (2S,3R)-Dab and overall friulimicin biosynthesis. | researchgate.net |

| lipB | Gene insertion mutagenesis. | Production of a friulimicin derivative with a saturated acyl residue, confirming its role in double bond formation. | microbiologyresearch.org |

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Due to the genetic intractability of Actinoplanes friuliensis, researchers have turned to heterologous expression systems to study the friulimicin biosynthetic genes. ukri.org Streptomyces lividans and Streptomyces coelicolor are commonly used as hosts because they are well-characterized and have a wide range of available genetic tools. ukri.orgresearchgate.net

For instance, to confirm the function of the glmA and glmB genes, they were genetically fused and overexpressed in Streptomyces lividans. nih.gov The resulting fusion protein was purified and shown to be an active glutamate (B1630785) mutase, the enzyme responsible for converting glutamate to methylaspartate. nih.gov Similarly, the lipB gene was heterologously expressed in Streptomyces lividans T7, which led to the production of unsaturated fatty acids not normally found in this host, further confirming its function. microbiologyresearch.org

More ambitious projects have aimed to clone and express the entire friulimicin biosynthetic gene cluster in S. coelicolor to optimize production and facilitate the engineering of new friulimicin analogues. ukri.org This synthetic biology approach allows for more controlled manipulation of the biosynthetic pathway, including gene deletions, active site modifications of nonribosomal peptide synthetase (NRPS) domains, and module or domain swaps. ukri.org

Reporter Gene Assays for Pathway Activation Monitoring

Reporter gene assays are valuable tools for studying the regulation of biosynthetic pathways and for screening for compounds with specific modes of action. In the context of this compound, reporter systems in Bacillus subtilis have been used to compare its effects on the cell envelope stress response to that of daptomycin (B549167). merlionpharma.com

Another approach involves using reporter strains to monitor the activity of various extracytoplasmic function (ECF) σ factor-controlled stress response modules. These studies revealed that while both this compound and the related antibiotic laspartomycin C activate ECF σ factor-controlled stress responses, laspartomycin C additionally triggers responses to membrane perturbation and blockage of other lipid II cycle intermediates.

| Reporter System | Host Organism | Purpose | Key Finding | Reference |

|---|---|---|---|---|

| PliiaI-lacZ | Bacillus subtilis | Monitor activation of the LiaRS two-component system. | Daptomycin induces the LiaRS system, while this compound does not, indicating different modes of action. | merlionpharma.comasm.org |

| ECF σ factor reporters | Bacillus subtilis | Monitor activity of various cell envelope stress response modules. | This compound activates ECF σ factor-controlled stress response modules. |

Biochemical and Biophysical Characterization

In vitro studies using purified enzymes and substrates, as well as precursor incorporation experiments, have been essential for the detailed biochemical and biophysical characterization of the this compound biosynthetic pathway and its mechanism of action.

In Vitro Enzyme Assays for Biosynthetic Steps

To definitively determine the function of enzymes in the friulimicin biosynthetic pathway, in vitro assays are performed with purified proteins and their putative substrates. These assays allow for the direct observation of the enzymatic reaction and the characterization of its products.

A coupled enzyme assay was used to measure the activity of the purified GlmA/GlmB fusion protein. nih.gov This assay is based on the conversion of L-threo-β-methylaspartate, the product of the glutamate mutase reaction, to mesaconate by the enzyme methylaspartase. The formation of mesaconate can be monitored spectrophotometrically by the increase in absorbance at 240 nm. nih.gov

In vitro peptidoglycan synthesis assays have been instrumental in pinpointing the specific target of this compound. nih.gov These assays use purified enzymes such as MraY and MurG, along with radiolabeled substrates, to reconstitute the membrane-associated steps of cell wall biosynthesis. By adding this compound to these reactions and analyzing the products by thin-layer chromatography (TLC), researchers were able to show that this compound specifically inhibits the MraY-catalyzed step, which is the formation of Lipid I from UDP-MurNAc-pentapeptide and the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P). nih.govasm.org Further experiments demonstrated that this compound forms a complex with C55-P, thereby sequestering it and preventing its use by MraY. nih.govmerlionpharma.com

Precursor Incorporation Studies (Radiolabeled)

Precursor incorporation studies using radiolabeled molecules are a classic method to determine the general cellular pathway affected by an antibiotic. In these experiments, bacterial cells are treated with the antibiotic in the presence of radiolabeled precursors for various macromolecules, such as DNA, RNA, protein, and cell wall. The amount of incorporated radioactivity is then measured to determine which biosynthetic pathway is inhibited.

For this compound, studies using Bacillus subtilis and Staphylococcus simulans showed that the antibiotic preferentially inhibits the incorporation of [3H]glucosamine, a precursor for peptidoglycan synthesis. nih.govresearchgate.net In contrast, the incorporation of precursors for DNA, RNA, and protein synthesis was much less affected. nih.gov This provided the initial evidence that this compound targets the cell wall biosynthesis pathway.

Furthermore, analysis of the cytoplasmic pool of cell wall precursors in friulimicin-treated cells revealed an accumulation of UDP-MurNAc-pentapeptide, the final soluble precursor. nih.govmerlionpharma.com This finding indicated that the subsequent membrane-associated steps of the pathway were blocked, consistent with the in vitro enzyme assay results. nih.gov

| Radiolabeled Precursor | Macromolecule Synthesized | Effect of this compound | Reference |

|---|---|---|---|

| [3H]glucosamine | Peptidoglycan | Strongly inhibited. | nih.govresearchgate.net |

| [3H]thymidine | DNA | Much less affected. | nih.gov |

| [14C]isoleucine | Protein | Much less affected. | nih.gov |

Model Membrane Systems for Lipid Interaction Analysis

To comprehend the mechanism of action of this compound, researchers utilize model membrane systems that mimic the cytoplasmic membranes of bacteria. These artificial bilayers are instrumental in analyzing the specific interactions between the lipopeptide and its lipid targets.

Studies have employed model membranes, such as those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), to investigate the binding characteristics of this compound. A key finding from these investigations is the essential role of calcium ions (Ca²⁺) in mediating the interaction. Research has shown that the calcium salt of this compound is crucial for its effective binding to DOPC model membranes. researchgate.net

A significant breakthrough in understanding this compound's mode of action was the discovery of its specific target: bactoprenol phosphate (C₅₅-P), a central lipid carrier in bacterial cell wall biosynthesis. chemrxiv.orgresearchgate.net Model membrane approaches have been pivotal in confirming this targeted interaction. Biosensor-based studies using these systems have quantified the binding affinities, revealing a much stronger interaction in the presence of C₅₅-P. For instance, the binding affinity of Ca²⁺-Friulimicin B to DOPC membranes was significantly enhanced when the membranes were supplemented with C₅₅-P, confirming that the lipid carrier is the specific target. researchgate.net These model systems allow for a controlled environment where the influence of individual components, like Ca²⁺ and C₅₅-P, on the binding kinetics can be precisely measured. researchgate.net The data suggest that calcium ions may act as a bridge between the negatively charged this compound and the phosphate group of the lipid carrier, in addition to inducing a conformational change in the peptide that favors binding. researchgate.net

| Model Membrane Composition | Binding Affinity (K_D) in µM | Reference |

|---|---|---|

| DOPC | 1.22 | researchgate.net |

| DOPC with 0.1 mol% C₅₅-P | 0.21 | researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. In the context of lipopeptide research, DSC is a valuable tool for investigating how these molecules interact with and perturb the structure of lipid bilayers. ucm.esreading.ac.uk The technique measures the heat flow associated with thermal transitions in a sample as a function of temperature. For lipid membranes, the most significant transition is the main phase transition (T_m) from a rigid gel state to a fluid liquid-crystalline state. doi.org

When a peptide or drug interacts with a lipid bilayer, it can alter the T_m and the enthalpy (ΔH) of this transition. ucm.es These changes provide insights into the location and nature of the peptide-lipid interaction. For example, a shift in T_m or a broadening of the transition peak indicates that the peptide is perturbing the packing of the lipid acyl chains. doi.orgpnas.org

While DSC is a standard method for such studies, specific DSC thermograms detailing the interaction of this compound with model membranes are not prominently featured in the available research. However, the technique has been applied to study the thermal stability of proteins involved in its biosynthesis. For instance, DSC experiments were used to compare the stability of the apo- and holo-forms of LipD, an acyl carrier protein essential for the acylation of this compound. These studies revealed that the holo-form, with its attached phosphopantetheine moiety, has a significantly higher melting temperature (T_m), indicating enhanced stability. pnas.org

| Protein Form | Condition | Melting Temperature (T_m) in °C | Reference |

|---|---|---|---|

| apo-LipD | + 2 mM EDTA | 54.3 | pnas.org |

| holo-LipD | + 2 mM EDTA | 59.3 | pnas.org |

| apo-LipD | + 2 mM CaCl₂ | 61.7 | pnas.org |

| holo-LipD | + 2 mM CaCl₂ | 63.6 | pnas.org |

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). celtarys.com This technique is highly sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making it an excellent tool for studying molecular interactions, such as peptide-lipid binding, protein oligomerization, and membrane fusion. celtarys.combmglabtech.com

In membrane interaction studies, FRET can be used by labeling a population of vesicles with both a donor (e.g., NBD-PE) and an acceptor (e.g., N-Rh-PE) lipid probe. When these labeled vesicles fuse with an unlabeled population, the average distance between the probes increases, leading to a decrease in FRET efficiency, which can be monitored spectroscopically. thermofisher.com

Although FRET is a powerful technique for investigating the mechanisms of lipopeptides, specific studies applying FRET to analyze the lipid interactions of this compound are not detailed in the available literature. However, the methodology has been employed to study the closely related lipopeptide daptomycin. FRET experiments suggested that the calcium-daptomycin complex forms oligomers of 6-7 subunits within the bacterial membrane. bmglabtech.comnih.gov This application highlights the potential of FRET to elucidate the supramolecular assembly of lipopeptides like this compound within a lipid bilayer, even though direct experimental data for this compound itself is pending. The technique is also used to monitor the enzymatic cyclization of peptides, where the formation of a macrocycle brings an intramolecular donor and acceptor pair into close proximity, enabling FRET. uni-saarland.de

Advanced Analytical Chemistry Techniques